GAT591

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

GAT591 is a compound classified as a positive allosteric modulator of the cannabinoid type 1 receptor (CB1R). This compound belongs to the family of 2-phenylindole derivatives, which have garnered attention for their potential therapeutic applications in treating neurological and immune disorders. GAT591 has been shown to enhance the binding of other cannabinoids, such as CP55,940, to CB1R, indicating its role in modulating receptor activity through allosteric mechanisms .

GAT591 functions primarily through allosteric modulation rather than traditional competitive inhibition or activation. Its interaction with CB1R involves stabilizing the receptor in an active conformation, which enhances the effects of endogenous ligands. The compound has been studied in various assays that measure its ability to influence G protein signaling and β-arrestin translocation, both of which are critical pathways for cannabinoid receptor function .

Biologically, GAT591 exhibits properties that can influence neurological functions. Studies have demonstrated its ability to reduce spike-and-wave discharges in models of absence epilepsy, suggesting a potential application in managing seizure disorders . The compound's mechanism involves enhancing cannabinoid signaling without directly activating the receptor, which may lead to fewer side effects compared to traditional cannabinoid therapies.

The synthesis of GAT591 was conducted in a laboratory setting, where it was developed alongside other compounds like GAT593. The synthesis process typically involves multi-step organic reactions that create the indole framework essential for its biological activity. Specific details regarding the exact synthetic routes have been documented in research publications but generally include steps such as functional group modifications and coupling reactions to achieve the desired molecular structure .

GAT591 has potential applications in several therapeutic areas, particularly in neurology and psychiatry. Its ability to modulate CB1R could be beneficial for conditions such as epilepsy, anxiety disorders, and chronic pain management. Additionally, ongoing research is exploring its efficacy in treating other neurological conditions and its role in enhancing the therapeutic effects of existing cannabinoid-based treatments .

Interaction studies have revealed that GAT591 acts at distinct allosteric sites on CB1R. This specificity allows it to modulate receptor activity without competing with endogenous ligands for the orthosteric site. Research has shown that separating its enantiomers leads to different pharmacological profiles, indicating nuanced interactions with the receptor that could be exploited for tailored therapeutic strategies .

GAT591 is part of a broader class of compounds that includes several notable analogs and derivatives. Here are some similar compounds along with a comparison highlighting their unique features:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| GAT593 | 2-phenylindole | Positive allosteric modulator | Similar action but different potency |

| GAT211 | 2-phenylindole | Allosteric agonist | Preclinical efficacy in intraocular pressure reduction |

| ZCZ011 | 2-phenylindole | Positive allosteric modulator | Exhibits both PAM and agonist properties |

| JHW-007 | Tropane derivative | Agonist at CB1R | Different structural scaffold |

GAT591's uniqueness lies in its specific binding characteristics and the distinct pharmacological effects observed when compared to these similar compounds. Its ability to enhance cannabinoid signaling while minimizing direct activation makes it a valuable candidate for further development in therapeutic contexts .

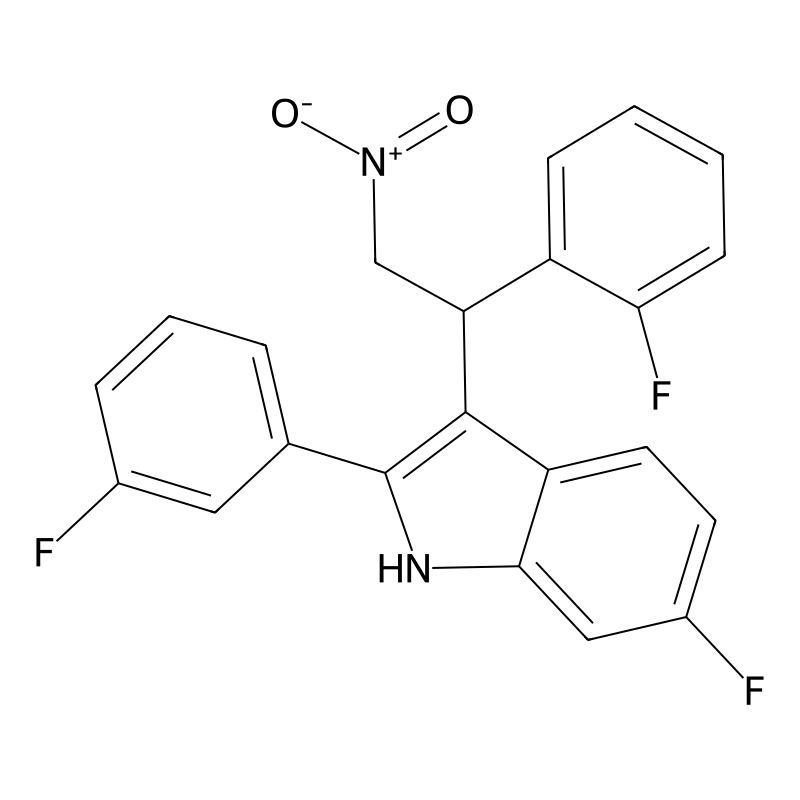

GAT591 is a tri-fluorinated derivative of the prototype cannabinoid 1 receptor (CB1R) allosteric modulator GAT211, designed to enhance potency and selectivity in receptor modulation [1]. The compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 6-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole [3]. GAT591 possesses a molecular formula of C22H15F3N2O2 with a corresponding molecular weight of 396.3692 g/mol [9].

The structural framework of GAT591 consists of a 2-phenylindole scaffold with three strategically positioned fluorine atoms that contribute significantly to its pharmacological profile [1] [5]. The core indole structure bears a fluorine atom at the C6 position, while additional fluorine atoms are located at the meta position of the C2-phenyl ring and at the ortho position of the phenyl ring in the C3-substituent [5]. A nitroethyl moiety is attached at the C3 position of the indole core, which introduces a chiral center at this position [3].

The three fluorine atoms in GAT591 represent a critical structural modification from its parent compound GAT211, resulting in approximately 10-fold improved potency in vitro [14]. This strategic fluorination approach, often referred to as "fluoro-walk," has been employed to enhance the drug-like properties of the molecule while maintaining or improving its biological activity [5].

| Structural Feature | Description |

|---|---|

| Core Structure | 2-phenylindole scaffold with three fluorine atoms |

| IUPAC Name | 6-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole |

| Molecular Formula | C22H15F3N2O2 |

| Molecular Weight | 396.3692 g/mol |

| Functional Groups | Indole core, nitroethyl group, three fluorine atoms at specific positions |

| Fluorine Positions | One on the indole ring (C6), one on the C2-phenyl ring (meta position), one on the C3-substituent phenyl ring (ortho position) |

| Nitro Group | Present in the nitroethyl moiety at C3 position |

Stereochemistry and Enantiomeric Composition

GAT591 contains a chiral center at the C3 position where the nitroethyl group is attached to the indole core, resulting in the existence of two enantiomers [1]. The compound as synthesized is a racemic mixture containing equal amounts of both enantiomers, which have been separated and characterized as GAT1664 and GAT1665 [1] [3].

The enantiomers of GAT591 were separated using superfluid chiral high-performance liquid chromatography, achieving high optical purity exceeding 99% for both enantiomers [3]. The absolute stereochemistry of the enantiomers was determined through single-crystal X-ray diffraction techniques [1]. The (+)-GAT1664 enantiomer was confirmed to have the "S" absolute configuration (CCDC no. 2086717), while the (-)-GAT1665 enantiomer was determined to have the "R" configuration based on the X-ray crystallography data of GAT1664 [3].

Optical rotation measurements further confirmed the stereochemical assignments, with GAT1664 exhibiting a specific rotation [α]D24 = +70.80 (c 1 g/100 mL, methanol) and GAT1665 showing [α]D24 = -87.85 (c 1 g/100 mL, methanol) [3]. These distinct optical rotation values provide additional evidence for the successful separation and stereochemical characterization of the enantiomers [1].

The stereochemical properties of GAT591 are particularly significant because the enantiomers display unique pharmacological profiles, with the R-enantiomer (GAT1665) exhibiting mixed allosteric agonist-positive allosteric modulator activity at the cannabinoid 1 receptor, while the S-enantiomer (GAT1664) shows moderate activity [6]. This enantiospecific behavior highlights the importance of stereochemistry in determining the biological activity of GAT591 [1].

| Characteristic | Description |

|---|---|

| Chiral Center | At C3 position where the nitroethyl group is attached |

| Enantiomers | GAT591 is a racemic mixture of two enantiomers (GAT1664 and GAT1665) |

| GAT1664 | (+)-(S)-6-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole |

| GAT1665 | (-)-(R)-6-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole |

| Optical Rotation (GAT1664) | [α]D24 = +70.80 (c 1 g/100 mL, methanol) |

| Optical Rotation (GAT1665) | [α]D24 = -87.85 (c 1 g/100 mL, methanol) |

| Enantiomeric Purity | >99% for both enantiomers after separation |

| Separation Method | Superfluid chiral high-performance liquid chromatography |

| Stereochemistry Determination | Single-crystal X-ray diffraction technique |

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship of GAT591 provides valuable insights into how specific structural features contribute to its biological activity at the cannabinoid 1 receptor [5]. As a tri-fluorinated derivative of GAT211, GAT591 demonstrates significantly enhanced potency and selectivity, highlighting the importance of strategic fluorine placement in optimizing pharmacological properties [14].

The 2-phenylindole scaffold serves as the essential core structure for cannabinoid 1 receptor allosteric modulation, providing the framework for key interactions with the receptor [5]. The introduction of a fluorine atom at the C6 position of the indole ring enhances potency and signaling selectivity compared to the parent compound [5]. Studies on related compounds have shown that changing the fluorine position from C6 to C7 (as in GAT593, another optimized analog) can further improve stability while maintaining potency [5].

The fluorine atom at the meta position of the C2-phenyl ring contributes to improved potency relative to the parent compound [5]. Among the various positions tested in the fluoro-walk approach, the meta-fluoro analog displayed enhanced potency in cannabinoid 1 receptor-mediated signaling pathways [5]. Similarly, the fluorine at the ortho position of the C3-phenyl substituent enhances potency and selectivity for cyclic adenosine monophosphate inhibition versus beta-arrestin2 recruitment, indicating a signaling bias that may be therapeutically advantageous [5].

The nitroethyl group at the C3 position is critical for activity, with its position and orientation affecting the binding mode to the receptor [1]. Molecular modeling studies have revealed that this group forms important hydrogen bonds with receptor residues, particularly in the R-enantiomer (GAT1665) [1]. The stereochemistry at the C3 position determines the binding site and pharmacological profile, with R-enantiomers and S-enantiomers binding to distinct allosteric sites on the cannabinoid 1 receptor [1].

Computational modeling has shown that the R-enantiomers (GAT1665) undergo a smaller conformational cost than the S-enantiomers (GAT1664) upon binding to their respective sites on the receptor [1]. The R-enantiomer forms hydrogen bonds between its nitro group and tyrosine residue Y172^2.59, as well as between its indole hydrogen and an oxygen atom on aspartic acid residue D176^2.63 [1]. In contrast, the S-enantiomer forms a hydrogen bond between its indole hydrogen and a nitrogen atom on histidine residue H154^2.41 [1].

| Structural Feature | Effect on Activity | SAR Observations |

|---|---|---|

| Indole Core | Essential for cannabinoid 1 receptor binding and allosteric modulation | 2-phenylindole scaffold is optimal for cannabinoid 1 receptor allosteric modulation |

| Fluorine at C6 of Indole | Enhances potency and signaling selectivity | Changing fluorine position from C6 to C7 (GAT593) further improves stability |

| Fluorine at meta-position of C2-phenyl | Improves potency relative to parent compound | meta-fluoro analog displays improved potency relative to parent compound |

| Fluorine at ortho-position of C3-phenyl | Enhances potency and selectivity for cyclic adenosine monophosphate vs beta-arrestin2 | ortho-fluoro substitution is more potent than meta- and para- positions |

| Nitroethyl Group at C3 | Critical for activity; position and orientation affect binding mode | Orientation affects hydrogen-bonding with receptor residues |

| Stereochemistry at C3 | Determines binding site and pharmacological profile (agonist vs positive allosteric modulator) | R-enantiomers undergo smaller conformational cost than S-enantiomers upon binding |

Physicochemical Properties

Solubility Profile

The solubility profile of GAT591 is an important physicochemical property that influences its bioavailability and pharmaceutical development potential [5]. While direct quantitative solubility data specifically for GAT591 is limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into its solubility characteristics [5] [20].

GAT591 demonstrates improved aqueous solubility compared to its parent compound GAT211, which is attributed to the strategic fluorination pattern incorporated into its structure [20]. Similar compounds in the series show kinetic aqueous solubility values in the range of 1.56-3.13 μM, suggesting that GAT591 likely exhibits solubility within this range [5] [20].

Studies on structural analogs have shown that introduction of nitrogen atoms (aza-substitution) in the structure significantly increases aqueous solubility [5]. For example, compound 9i, an aza-analog in the series, demonstrated a substantial increase in aqueous solubility compared to other analogs, reaching 159.0 μM (54.6 μg/mL) [5]. This observation suggests that similar modifications could potentially be applied to GAT591 to further enhance its solubility profile if needed for specific applications [5].

The moderate aqueous solubility of GAT591 is consistent with its intended function as a lipophilic modulator of the cannabinoid 1 receptor, which requires a balance between aqueous solubility for bioavailability and lipophilicity for membrane permeation and receptor interaction [5] [10]. This balanced solubility profile contributes to the compound's overall pharmacological utility [20].

| Characteristic | Description |

|---|---|

| Aqueous Solubility | Limited direct data available for GAT591 |

| Comparison to Parent | Improved aqueous solubility compared to parent compound GAT211 |

| Related Compounds | Similar compounds in the series show kinetic aqueous solubility of 1.56-3.13 μM |

| Solubility Enhancement | Introduction of nitrogen atoms (aza-substitution) in the structure significantly increases aqueous solubility |

| Example | Compound 9i (an aza-analog in the series) demonstrated a huge increase in aqueous solubility compared to other analogs |

Stability Characteristics

GAT591 exhibits enhanced stability characteristics compared to its parent compound GAT211, which is a significant advantage for its potential therapeutic applications [5]. The improved stability can be attributed to the strategic incorporation of fluorine atoms at specific positions in the molecular structure [5] [20].

The metabolic stability of GAT591 is notably improved compared to GAT211, as evidenced by decreased liver microsomal clearance in both human and rat models [5]. Related tri-fluorinated compounds in the series, such as compounds 6r and 6s, showed reduced human microsomal clearance (44.9 and 44.4 μL/min/mg protein, respectively) compared to GAT211 (81.2 μL/min/mg protein) [5]. Similarly, rat microsomal clearance was reduced for these analogs (248 and 94.0 μL/min/mg protein, respectively) compared to GAT211 (368 μL/min/mg protein) [5].

The enhanced metabolic stability translates to extended half-life values compared to the parent compound [5]. For instance, the human half-life (t1/2) values for related tri-fluorinated compounds were 51.5 and 52.1 minutes, respectively, compared to 28.4 minutes for GAT211 [5]. Rat half-life values were similarly improved at 9.31 and 24.6 minutes, respectively, compared to 6.27 minutes for GAT211 [5].

The fluorine substitutions in GAT591 likely enhance chemical stability by reducing oxidative metabolism, a common pathway for drug degradation [5]. Fluorine atoms are known to block metabolically vulnerable sites and increase the overall stability of drug molecules [5]. The specific positioning of fluorine atoms in GAT591 appears to effectively protect key metabolic hotspots, contributing to its improved stability profile [5] [20].

| Characteristic | Description |

|---|---|

| Metabolic Stability | Improved compared to parent compound GAT211 |

| Human Microsomal Stability | Related tri-fluoro compounds in the series showed decreased liver microsomal clearance in human |

| Rat Microsomal Stability | Related tri-fluoro compounds in the series showed decreased liver microsomal clearance in rat |

| Half-life | Extended half-life compared to parent compound |

| Chemical Stability | The fluorine substitutions likely enhance chemical stability by reducing oxidative metabolism |

Partition Coefficient and Membrane Permeability

The partition coefficient and membrane permeability of GAT591 are critical physicochemical properties that influence its absorption, distribution, and overall pharmacokinetic profile [8] [10]. While specific quantitative data for GAT591 is limited in the available literature, analysis of structurally related compounds provides valuable insights into these properties [5] [8].

The estimated logarithm of partition coefficient (LogP) for GAT591 is likely in the range of 4.5-5.0, based on related compounds in the series [5]. For comparison, the parent compound GAT211 has a calculated LogP (cLogP) of approximately 4.5, while other structurally similar compounds have cLogP values ranging from 3.91 to 5.03 [5]. This relatively high lipophilicity is consistent with the compound's ability to interact with the cannabinoid 1 receptor, which is embedded in lipid membranes [5] [10].

Membrane permeability of GAT591 is expected to correlate with its partition coefficient, as lipophilicity is a primary determinant of passive membrane permeation [8] [10]. The three fluorine atoms in GAT591 likely enhance lipophilicity and membrane permeability compared to non-fluorinated analogs [5]. According to the solubility-diffusion model, permeability correlates with the hexadecane/water partition coefficient, suggesting that GAT591 would exhibit good membrane permeability due to its lipophilic nature [10].

Studies on related compounds have shown that the permeability of organic molecules through lipid membranes can be predicted based on their partition coefficients, with a correlation coefficient of approximately 0.95 between measured permeability values and calculated hexadecane/water partition coefficients [10]. Applying this relationship to GAT591 suggests that it would have favorable membrane permeability properties, facilitating its access to the cannabinoid 1 receptor binding sites [8] [10].

The balanced lipophilicity of GAT591 represents an optimization between membrane permeability (favored by higher LogP) and aqueous solubility (favored by lower LogP), which is essential for oral bioavailability and effective drug delivery [8] [10]. This balance contributes to the compound's overall pharmacological utility as a cannabinoid 1 receptor modulator [5] [10].

| Characteristic | Description |

|---|---|

| Partition Coefficient | Specific data not available for GAT591 |

| Estimated LogP | Related compounds in the series have cLogP values ranging from 3.91 to 5.03 |

| Membrane Permeability | Likely correlates with partition coefficient |

| Structure-Permeability Relationship | The three fluorine atoms likely enhance lipophilicity and membrane permeability |

| Permeability Prediction | Based on the solubility-diffusion model, permeability likely correlates with hexadecane/water partition coefficient |

Spectroscopic Analysis and Characterization

Spectroscopic analysis has played a crucial role in the structural characterization and purity determination of GAT591 and its enantiomers [3]. Multiple spectroscopic techniques have been employed to elucidate the structural features and confirm the identity of the compound [1] [3].

Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed information about the molecular structure of GAT591 enantiomers [3]. The proton NMR (1H NMR) spectrum of GAT1664 ((+)-(S)-enantiomer) in deuterated dimethyl sulfoxide (DMSO-d6) at 400 MHz shows characteristic signals: δ 11.66 (broad singlet, 1H, indole NH), 7.77 (doublet of doublets, J= 5.3, 8.8 Hz, 1H), 7.67−7.57 (multiplet, 2H), 7.39−7.25 (multiplet, 4H), 7.18−7.89 (multiplet, 3H), 6.85 (triplet, J= 8.7 Hz, 1H), 5.59-5.53 (multiplet, 2H), and 5.43 (doublet, J= 8.4 Hz, 1H) [3]. The 1H NMR spectrum of GAT1665 ((-)-(R)-enantiomer) shows identical chemical shifts, confirming their enantiomeric relationship [3].

Mass spectrometry analysis of GAT591 enantiomers using electrospray ionization (MS-ESI) revealed a molecular ion peak at m/z 397 [M + H]+, which is consistent with the calculated molecular weight of the compound [3]. This data confirms the molecular formula of GAT591 as C22H15F3N2O2 [3] [9].

X-ray crystallography has been instrumental in determining the absolute stereochemistry of the GAT591 enantiomers [1] [3]. Single-crystal X-ray diffraction analysis of GAT1664 confirmed its "S" absolute configuration (CCDC no. 2086717), while the "R" configuration of GAT1665 was predicted based on this data [3]. The ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram of GAT1664 provides visual confirmation of its three-dimensional structure and stereochemistry [3].

Chiral high-performance liquid chromatography (HPLC) was employed for both the separation and purity determination of GAT591 enantiomers [3]. Superfluid chiral HPLC achieved high optical purity exceeding 99% for both enantiomers, confirming the effectiveness of the separation process [3]. This technique was essential for obtaining pure enantiomers for subsequent pharmacological evaluation [1] [3].

| Technique | Data/Application |

|---|---|

| 1H NMR (GAT1664) | 1H NMR (400 MHz, DMSO-d6): δ 11.66 (bs, 1H), 7.77 (dd, J= 5.3, 8.8 Hz, 1H), 7.67−7.57 (m, 2H), 7.39−7.25 (m, 4H), 7.18−7.89 (m, 3H), 6.85 (t, J= 8.7 Hz, 1H,), 5.59-5.53 (m, 2H), 5.43 (d, J= 8.4 Hz, 1H) |

| 1H NMR (GAT1665) | 1H NMR (400 MHz, DMSO-d6): δ 11.66 (bs, 1H), 7.77 (dd, J= 5.3, 8.8 Hz, 1H), 7.67−7.57 (m, 2H), 7.39−7.25 (m, 4H), 7.18−7.89 (m, 3H), 6.85 (t, J= 8.7 Hz, 1H,), 5.59-5.53 (m, 2H), 5.43 (d, J= 8.4 Hz, 1H) |

| Mass Spectrometry | MS-ESI (m/z) 397 [M + H]+ |

| X-ray Crystallography | Used to determine absolute stereochemistry of the enantiomers |

| Chiral HPLC | Used for separation and purity determination of enantiomers (>99% optical purity) |

GAT591 represents a significant advancement in cannabinoid 1 receptor allosteric modulator development, emerging from systematic structure-activity relationship studies of the GAT211 scaffold. The synthetic approach to GAT591 employed a rational medicinal chemistry strategy that built upon the established 2-phenylindole pharmacophore of GAT211 [1] [2].

The primary synthetic route to GAT591 begins with the GAT211 scaffold as the foundational structure. GAT211 serves as the prototype CB1R allosteric agonist-positive allosteric modulator, and its synthetic methodology provided the template for developing GAT591. The synthesis follows a multi-step approach that preserves the critical nitro functionality, which has been demonstrated to be essential for pharmacological activity [1].

The synthetic methodology for GAT591 production operates on a multigram scale, indicating the robustness and scalability of the developed synthetic route [3] [4]. This large-scale synthesis capability is crucial for both research applications and potential clinical development. The synthetic process maintains the structural integrity of the 2-phenylindole core while introducing specific fluorine substitutions that enhance the compound's pharmacological properties.

The synthetic route specifically retains the GAT211 nitro functionality, as substitution of this group with alternative functionalities such as amino, acid, cyano, hydroxyl, or trifluoromethyl groups significantly compromises pharmacological activity [1]. This observation underscores the critical importance of the nitro group in maintaining the allosteric modulation properties of the compound.

Fluorine- and Nitrogen-Walk Approaches

The development of GAT591 exemplifies the successful application of fluorine-walk and nitrogen-walk methodologies in medicinal chemistry. These approaches represent systematic scaffold-hopping strategies designed to optimize chemical properties, pharmacological activity, metabolic stability, and bioavailability [1].

The fluorine-walk approach employed in GAT591 development involved the systematic introduction of fluorine atoms at specific positions around the core GAT211 structure. This methodology is based on the principle that fluorine substitution can retain or enhance chemical properties while potentially improving pharmacological activity and metabolic stability. The approach serves as a scaffold-hopping strategy in lead optimization, helping to identify regions of the allosteric ligand that are tolerant or intolerant to functionalization [1].

In the development of GAT591, the fluorine-walk strategy involved designing analogs where each aromatic ring hydrogen atom of GAT211 was systematically replaced with fluorine atoms. This process generated a series of mono-fluorinated analogs, which subsequently guided the design of di-fluorinated and tri-fluorinated derivatives. The systematic nature of this approach allows for the identification of "flat" or "steep" structure-activity relationships, which are routinely observed for allosteric modulators [1].

The nitrogen-walk approach, also termed aza-walk, involves the substitution of CH groups with nitrogen in heteroaromatic rings. This methodology can enhance physicochemical and pharmacological properties by altering intramolecular and ligand-GPCR noncovalent interactions. The introduction of basic nitrogen atoms into aromatic rings generally decreases lipophilicity and increases the compound's volume of distribution, potentially prolonging serum half-life and enabling once-daily oral dosing [1].

Tri-fluorinated Derivatization from GAT211

GAT591 is specifically characterized as a tri-fluorinated derivative of GAT211, representing a carefully designed optimization of the parent compound's structure [5]. The tri-fluorination pattern in GAT591 involves specific fluorine substitutions that significantly enhance the compound's potency and selectivity at CB1R compared to the parent GAT211 molecule.

The tri-fluorinated derivatization strategy employed in GAT591 development demonstrated approximately 10-fold improved potency relative to GAT211 in vitro [5]. This substantial potency enhancement represents a significant advancement in allosteric modulator development, as it enables therapeutic efficacy at lower concentrations, potentially reducing the risk of off-target effects.

The specific tri-fluorination pattern in GAT591 incorporates fluorine atoms at the 2-fluorophenyl, 3-fluorophenyl, and 6-fluoroindole positions. This substitution pattern was selected based on comprehensive structure-activity relationship studies that identified these positions as optimal for enhancing allosteric modulation activity while maintaining favorable pharmacokinetic properties [1].

The tri-fluorinated structure of GAT591 exhibits enhanced metabolic stability compared to GAT211, representing a crucial improvement for potential therapeutic applications. Metabolic stability is a critical parameter in drug development, as it directly impacts the compound's half-life, bioavailability, and dosing requirements in clinical applications.

Enantiomeric Separation Techniques

The enantiomeric separation of GAT591 represents a critical aspect of its development, as the compound exists as a racemic mixture with distinct pharmacological properties for each enantiomer. The separation process employed superfluid chiral high-performance liquid chromatography, achieving high optical purity exceeding 99% for both enantiomers [3] [4].

The chiral separation methodology utilized for GAT591 demonstrates the application of advanced analytical techniques in pharmaceutical development. Superfluid chiral HPLC represents a sophisticated approach to enantiomeric separation, offering superior resolution and efficiency compared to conventional liquid chromatography methods. This technique enables the isolation of individual enantiomers with exceptional purity, which is essential for detailed pharmacological characterization.

The separated enantiomers of GAT591 are designated as GAT1664 and GAT1665, representing the S- and R-enantiomers, respectively. The absolute stereochemistry of these enantiomers was determined using single-crystal X-ray diffraction technique, providing definitive structural confirmation [3] [4]. This crystallographic analysis confirmed that GAT1664 possesses the S-configuration, while GAT1665 exhibits the R-configuration.

The enantiomeric separation revealed distinct pharmacological profiles for each enantiomer. The R-enantiomers (GAT1665 and GAT1667) displayed mixed allosteric agonist-PAM activity at CB1R, while the S-enantiomers (GAT1664 and GAT1666) showed moderate activity [3] [4]. This differential activity profile demonstrates the importance of stereochemistry in allosteric modulator function and highlights the value of enantiomeric separation in drug development.

Quality Control and Purity Assessment

The quality control and purity assessment of GAT591 employ multiple analytical techniques to ensure compound identity, purity, and structural integrity. The analytical characterization strategy incorporates both spectroscopic and chromatographic methods to provide comprehensive compound validation.

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation of GAT591. The 1H NMR analysis is conducted using 400 MHz instrumentation with DMSO-d6 as the solvent system. The NMR analysis provides detailed structural information, including chemical shift assignments for all proton environments in the molecule [6]. The spectroscopic data confirm the presence of the tri-fluorinated substitution pattern and the integrity of the 2-phenylindole core structure.

Mass spectrometry analysis employs electrospray ionization (ESI) techniques to confirm the molecular weight of GAT591. The mass spectral analysis reveals a molecular ion peak at m/z 397 [M + H]+, consistent with the expected molecular formula of the tri-fluorinated derivative [6]. This analytical method provides definitive confirmation of the compound's molecular weight and helps verify the absence of synthetic impurities.

Chiral high-performance liquid chromatography serves dual purposes in GAT591 quality control, providing both enantiomeric separation and purity assessment. The superfluid chiral HPLC methodology achieves optical purity exceeding 99% for separated enantiomers, demonstrating the high level of purity achievable with this technique [3] [4]. The chromatographic analysis also enables the detection and quantification of potential impurities or degradation products.

Optical rotation measurements provide an additional method for assessing the optical purity of separated GAT591 enantiomers. The specific rotation values for GAT1664 and GAT1665 are +70.80° and -87.85°, respectively, measured at 24°C using methanol as the solvent [6]. These optical rotation values serve as fingerprints for each enantiomer and provide a rapid method for confirming enantiomeric identity and purity.

X-ray crystallography represents the gold standard for absolute stereochemistry determination in GAT591 quality control. Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional molecular structure and absolute configuration of each enantiomer [3] [4]. This technique confirms the S-configuration for GAT1664 and enables the assignment of R-configuration to GAT1665 based on the known relationship between the enantiomers.

| Analytical Method | Purpose | Specific Conditions | Results/Criteria |

|---|---|---|---|

| NMR Spectroscopy | Structural confirmation | 1H NMR (400 MHz, DMSO-d6) | Structural assignment confirmation |

| Mass Spectrometry | Molecular weight verification | MS-ESI (m/z) 397 [M + H]+ | Molecular ion peak at m/z 397 |

| Chiral HPLC | Enantiomeric separation/purity | Superfluid chiral HPLC | Optical purity >99% |

| X-ray Crystallography | Absolute stereochemistry determination | Single-crystal X-ray diffraction | S-configuration for GAT1664 |

| Optical Rotation | Optical purity assessment | [α]D 24 measurement | GAT1664: +70.80°, GAT1665: -87.85° |